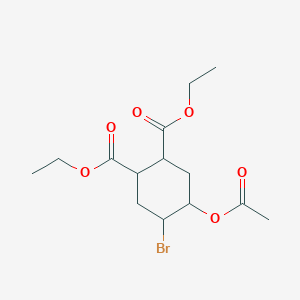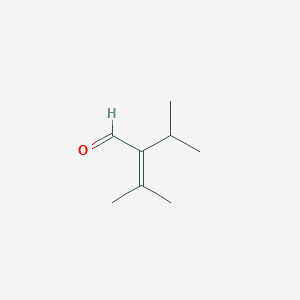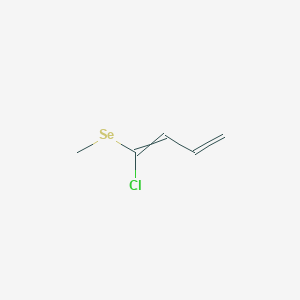
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrimidine ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pyrimidine precursors. One common method is the condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with catalysts such as piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzoic acid.
Reduction: 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with nucleic acids, affecting DNA or RNA synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde without the pyrimidine ring.
4-(5-Methyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde: A similar compound with a methyl group instead of an ethyl group.
4-(5-Propyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
4-(5-Ethyl-2,4,6-trioxohexahydropyrimidin-5-yl)benzaldehyde is unique due to its specific combination of functional groups and structural elements. The presence of both an aldehyde group and a pyrimidine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
63321-23-3 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)benzaldehyde |
InChI |
InChI=1S/C13H12N2O4/c1-2-13(9-5-3-8(7-16)4-6-9)10(17)14-12(19)15-11(13)18/h3-7H,2H2,1H3,(H2,14,15,17,18,19) |
Clave InChI |
RUUSEGKGXJQYDH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)





![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)


